molecular formula C23H22FN3O4 B14963957 10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B14963957
M. Wt: 423.4 g/mol
InChI Key: JYLLIHUHWDLDPD-UHFFFAOYSA-N
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Description

10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that includes a spiro linkage and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the fluoro and methoxy groups. One common approach is to start with a quinoline derivative and introduce the spiro linkage through a cyclization reaction. The fluoro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and pH to optimize the reaction yield and selectivity .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline derivative .

Scientific Research Applications

Mechanism of Action

The mechanism by which 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-linked quinoline derivatives and fluorinated aromatic compounds. Examples include:

Uniqueness

The uniqueness of 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and its spiro-linked structure, which confer unique chemical and physical properties. These properties may make it particularly useful for certain applications, such as in the development of new therapeutic agents or advanced materials .

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

10-fluoro-1'-(4-methoxyphenyl)spiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C23H22FN3O4/c1-31-16-10-8-15(9-11-16)27-21(29)23(20(28)25-22(27)30)13-14-5-4-6-17(24)19(14)26-12-3-2-7-18(23)26/h4-6,8-11,18H,2-3,7,12-13H2,1H3,(H,25,28,30)

InChI Key

JYLLIHUHWDLDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C(=CC=C4)F)N5C3CCCC5)C(=O)NC2=O

Origin of Product

United States

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